2-CHLORO-5-[3-(2-PYRAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]BENZOIC ACID
Overview
Description
2-Chloro-5-[3-(2-pyrazinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzoic acid, a pyrazine ring, and a triazole ring with a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[3-(2-pyrazinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyrazine Ring: The pyrazine ring can be introduced via a condensation reaction with suitable pyrazine derivatives.
Chlorination and Sulfanylation: The chloro group can be introduced through electrophilic aromatic substitution, while the sulfanyl group can be added using thiol reagents under mild conditions.
Final Coupling: The final step involves coupling the triazole-pyrazine intermediate with the chloro-substituted benzoic acid under appropriate conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by employing continuous flow reactors and green chemistry principles to enhance yield and reduce waste. The use of catalysts and solvent-free conditions can further improve the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[3-(2-pyrazinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
2-Chloro-5-[3-(2-pyrazinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid has diverse applications in scientific research:
Medicinal Chemistry: It can be used as a building block for designing novel pharmaceuticals with potential antimicrobial, antifungal, or anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-chloro-5-[3-(2-pyrazinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzoic acid: Similar structure but with a nitro group instead of the triazole-pyrazine moiety.
2-Chloro-5-iodobenzoic acid: Similar structure but with an iodine atom instead of the triazole-pyrazine moiety.
2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid: Similar structure but with a sulfamoyl group instead of the triazole-pyrazine moiety.
Uniqueness
The uniqueness of 2-chloro-5-[3-(2-pyrazinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid lies in its combination of functional groups, which allows for versatile chemical reactivity and potential applications in various fields. The presence of the triazole-pyrazine moiety distinguishes it from other similar compounds, providing unique properties and interactions.
Properties
IUPAC Name |
2-chloro-5-(3-pyrazin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN5O2S/c14-9-2-1-7(5-8(9)12(20)21)19-11(17-18-13(19)22)10-6-15-3-4-16-10/h1-6H,(H,18,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZKDRQJWQJTRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NNC2=S)C3=NC=CN=C3)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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